molecular formula C17H15NO2 B12005139 N-Benzyl-3-phenylsuccinimide CAS No. 42856-57-5

N-Benzyl-3-phenylsuccinimide

Cat. No.: B12005139
CAS No.: 42856-57-5
M. Wt: 265.31 g/mol
InChI Key: WQMXGDJLQATBGU-UHFFFAOYSA-N
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Description

N-Benzyl-3-phenylsuccinimide is an organic compound belonging to the class of succinimides It is characterized by the presence of a benzyl group and a phenyl group attached to the succinimide core

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyl-3-phenylsuccinimide can be synthesized through several methods. One common approach involves the reaction of benzylamine with 3-phenylsuccinic anhydride. The reaction typically occurs in the presence of a solvent such as toluene or dichloromethane, and a catalyst like triethylamine. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-3-phenylsuccinimide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the succinimide ring is opened and substituted with different nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alkoxides in polar solvents.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted succinimides depending on the nucleophile used.

Scientific Research Applications

N-Benzyl-3-phenylsuccinimide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-Benzyl-3-phenylsuccinimide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to therapeutic effects. The exact pathways involved vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

N-Benzyl-3-phenylsuccinimide can be compared with other succinimide derivatives, such as:

    N-Phenylsuccinimide: Lacks the benzyl group, which may affect its reactivity and biological activity.

    N-Benzylsuccinimide: Similar structure but without the phenyl group, leading to different chemical and physical properties.

    3-Phenylsuccinimide: Contains the phenyl group but lacks the benzyl group, influencing its overall behavior in reactions.

The uniqueness of this compound lies in the presence of both benzyl and phenyl groups, which can enhance its versatility in chemical synthesis and its potential biological activities.

Properties

CAS No.

42856-57-5

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

1-benzyl-3-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C17H15NO2/c19-16-11-15(14-9-5-2-6-10-14)17(20)18(16)12-13-7-3-1-4-8-13/h1-10,15H,11-12H2

InChI Key

WQMXGDJLQATBGU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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